molecular formula C20H21NO4 B6412380 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261914-69-5

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6412380
CAS No.: 1261914-69-5
M. Wt: 339.4 g/mol
InChI Key: CZVSOCROUUHXGW-UHFFFAOYSA-N
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Description

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound with a complex structure that includes a methoxy group, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Piperidine Ring to the Phenyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where the piperidine ring is attached to the phenyl group.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.

    Reduction: Formation of 3-Methoxy-4-[4-(piperidine-1-hydroxy)phenyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methoxy and benzoic acid groups can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carbomethoxybenzeneboronic acid
  • 4-Methoxycarbonylbenzeneboronic acid

Uniqueness

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of the piperidine ring, which imparts specific biological activities and chemical reactivity. The combination of the methoxy group and the benzoic acid moiety further enhances its versatility in various applications.

Properties

IUPAC Name

3-methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-25-18-13-16(20(23)24)9-10-17(18)14-5-7-15(8-6-14)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVSOCROUUHXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692292
Record name 2-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-69-5
Record name 2-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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